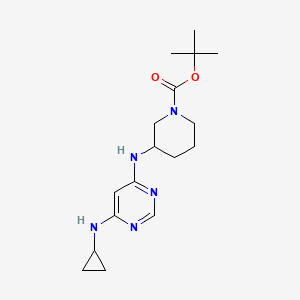

3-Methoxy-2,2,4,4-tetramethylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2,2,4,4-tetramethylpyrrolidine is a chemical compound with the CAS Number: 2287339-80-2 . It has a molecular weight of 157.26 and its IUPAC name is this compound .

Molecular Structure Analysis

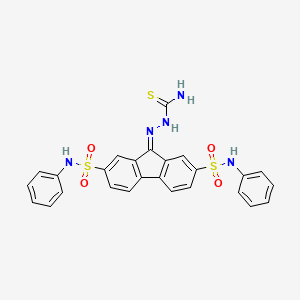

The InChI code for this compound is 1S/C9H19NO/c1-8(2)6-10-9(3,4)7(8)11-5/h7,10H,6H2,1-5H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Enantioselective Synthesis and Natural Product Total Synthesis

3-Methoxy-2,2,4,4-tetramethylpyrrolidine derivatives have been utilized in the enantioselective synthesis of protected nitrocyclohexitols with five stereocenters, contributing to the total synthesis of natural products like (+)-pancratistatin. This process involves the control of enantioselective annulation of β-(hetero)aryl-α-nitro-α,β-enals, demonstrating the compound's utility in synthesizing highly oxygenated nitrocyclohexanes endowed with multiple stereocenters (Cagide-Fagín et al., 2012).

Spin Label Reagents for EPR Imaging

Derivatives of this compound have been synthesized for use as potentially useful cross-linking spin label reagents in Electron Paramagnetic Resonance (EPR) imaging. This includes the conversion of these compounds to amino compounds via transfer hydrogenation, indicating their significance in developing new EPR imaging agents for applications like brain imaging (Hideg et al., 1988).

Magnetic Materials and Catalysis

The compound and its derivatives have found applications in the synthesis of magnetic materials, such as the tetranuclear complex [Fe(III)2(L')(OH)(CH3O)]2. This complex demonstrates the modification of a macrocycle through the incorporation of a methylene group between two amine groups, leading to the creation of imidazolidine rings. Such materials are characterized by their unique magnetic properties, contributing to the advancement of magnetic materials research (Hewitt et al., 2005).

Neuroleptic Activity and Medicinal Chemistry Applications

Research into this compound derivatives has also extended into the realm of medicinal chemistry, particularly in the development of neuroleptic drugs. Compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showcasing the potential of these derivatives in the treatment of psychosis (Iwanami et al., 1981).

properties

IUPAC Name |

3-methoxy-2,2,4,4-tetramethylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-10-9(3,4)7(8)11-5/h7,10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGRMJOGCWMSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C1OC)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)

![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2984410.png)

![Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2984413.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2984419.png)